(4-Chloro-2-methylphenyl)methanesulfonamide
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Overview
Description
(4-Chloro-2-methylphenyl)methanesulfonamide is a chemical compound with the molecular formula C8H10ClNO2S and a molecular weight of 219.69 g/mol . It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methylphenyl)methanesulfonamide typically involves the reaction of 4-chloro-2-methylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a low to moderate range to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
(4-Chloro-2-methylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is known to affect enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chloro-2-methylphenyl)methanesulfonamide: A closely related compound with similar chemical properties.
p-Chlorocresol: Another related compound used as a disinfectant and preservative.
Uniqueness
(4-Chloro-2-methylphenyl)methanesulfonamide is unique due to its specific structural features and reactivity, which make it suitable for various specialized applications in research and industry .
Properties
Molecular Formula |
C8H10ClNO2S |
---|---|
Molecular Weight |
219.69 g/mol |
IUPAC Name |
(4-chloro-2-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H10ClNO2S/c1-6-4-8(9)3-2-7(6)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) |
InChI Key |
FYOBUXXVSMYTNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CS(=O)(=O)N |
Origin of Product |
United States |
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